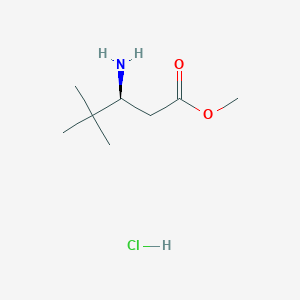

(S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride

Description

BenchChem offers high-quality (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (3S)-3-amino-4,4-dimethylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-8(2,3)6(9)5-7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWAVWOVOOLSTC-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](CC(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride, a chiral building block of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its chemical properties, provide a robust synthesis protocol, and explore its applications, grounding all information in established chemical principles and authoritative references.

Compound Identification and Structure

(S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is a chiral, non-proteinogenic β-amino acid ester. Its structure is characterized by a stereocenter at the C3 position and a sterically demanding tert-butyl group at the C4 position, which imparts unique conformational constraints.

It is crucial to distinguish this compound from its close structural analog, (S)-Methyl 3-amino-4-methylpentanoate hydrochloride (CAS No. 679789-35-6)[1], which lacks one of the methyl groups at the C4 position. Much of the publicly available data conflates these two distinct molecules. This guide will focus exclusively on the 4,4-dimethyl substituted compound.

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it a convenient form for storage and use in various reaction conditions.

Core Structural Diagram:

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Methodology

Rationale: This protocol leverages the in-situ generation of HCl from the reaction of TMSCl and methanol. This acidic environment protonates the amino group, preventing side reactions, while simultaneously catalyzing the esterification of the carboxylic acid. The procedure is clean, as the main byproduct, hexamethyldisiloxane, is volatile and easily removed.

-

Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-3-amino-4,4-dimethylpentanoic acid (1.0 eq).

-

Reagent Addition: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous methanol (approx. 10 volumes, e.g., 10 mL per gram of amino acid).

-

Activation: While stirring the suspension, slowly add trimethylchlorosilane (1.5 - 2.0 eq) dropwise. The reaction is exothermic, and the solid will gradually dissolve.

-

Reaction: Allow the mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino acid spot.

-

Work-up: Once the reaction is complete (typically 12-24 hours), concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Isolation: The resulting solid is the desired (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride. It can be further purified by recrystallization or trituration with a solvent like diethyl ether or methyl tert-butyl ether to remove any non-polar byproducts.

Applications in Research and Development

Amino acid esters, particularly chiral β-amino acid derivatives, are valuable intermediates in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). [2]

Peptide Synthesis

β-amino acids are incorporated into peptides to create "peptidomimetics." The presence of the amino group at the β-position alters the peptide backbone, making it more resistant to enzymatic degradation by peptidases. The bulky tert-butyl group of (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride can induce specific secondary structures (e.g., helices or turns) in the resulting peptide chain.

The free amine of the hydrochloride salt can be liberated in-situ or by a mild base wash, then coupled with an N-protected amino acid using standard peptide coupling reagents like DCC, EDCI, or HATU. [3][4]

Caption: General scheme for utilizing the compound in peptide synthesis.

Chiral Building Block in Organic Synthesis

The defined stereochemistry and unique steric profile make this compound an excellent starting point for asymmetric synthesis. It can be used to introduce a specific chiral fragment into a larger molecule, which is a key strategy in the development of enantiomerically pure drugs. For instance, derivatives of the core 3-amino-4,4-dimethylpentanoic acid structure have been explored in the synthesis of selective allosteric SHP1 activators, demonstrating its utility in creating novel therapeutic agents. [5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is not widely available, data from closely related amino acid hydrochlorides suggest the following precautions should be taken:[1][6]

-

Hazard Statements: Likely to cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C is recommended.

References

-

PubChem. Compound Summary for CID 51358227, (3S)-3-amino-4-methylpentanoic acid hydrochloride. National Center for Biotechnology Information. [Link]

-

Reddy, G.S.R., et al. A Convenient Synthesis of Amino Acid Methyl Esters. Molecules 2006, 11, 145-150. [Link]

-

PubChem. Compound Summary for CID 53487344, methyl (3S)-3-amino-4-methylpentanoate hydrochloride. National Center for Biotechnology Information. [Link]

-

ResearchGate. Coupling reagents used in this study. [Link]

-

PubChem. Compound Summary for CID 2733733, 3-Amino-4,4-dimethylpentanoic acid. National Center for Biotechnology Information. [Link]

-

SpectraBase. Methyl 3,4-dimethylpentanoate. [Link]

-

AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

-

PubChem. Compound Summary for CID 7157340, (3S)-3-amino-4,4-dimethylpentanoic acid. National Center for Biotechnology Information. [Link]

-

Fields, G.B. Introduction to Peptide Synthesis. Current Protocols in Protein Science 2001, Chapter 18, Unit 18.1. [Link]

-

Wang, Y., et al. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Molecules 2022, 27, 468. [Link]

-

Rojas Lab. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

- Silverman, R.B., et al. Process for the synthesis of (s) 3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid.

-

Paquin, J.F., et al. Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt. Nature Communications 2025, 16, 1456. [Link]

- Hoekstra, M.S., et al. Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid.

-

Cheméo. Chemical Properties of 3-Amino-2,4-dimethylpentane (CAS 4083-57-2). [Link]

Sources

- 1. methyl (3S)-3-amino-4-methylpentanoate hydrochloride | C7H16ClNO2 | CID 53487344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl 3-amino-4,4-dimethylpentanoate;CAS No.:1273387-45-3 [chemshuttle.com]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. 3-Amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 2733733 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: (S)-Methyl 3-amino-4,4-dimethylpentanoate Hydrochloride

Synonyms:

Executive Summary

(S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is a chiral

Unlike natural

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule is the hydrochloride salt of the methyl ester of (S)-3-amino-4,4-dimethylpentanoic acid.

Physicochemical Profile[6][7]

| Property | Specification |

| Chemical Formula | |

| Molecular Weight | 195.69 g/mol (Salt); 159.23 g/mol (Free Base) |

| Chirality | (S)-configuration at C3 (derived from L-tert-leucine) |

| Physical State | White crystalline solid (hygroscopic) |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |

| Melting Point | ~165–170 °C (Decomposition typical for amino ester salts) |

Structural Significance

The "4,4-dimethyl" moiety (a tert-butyl group) is the functional core. In peptide chains, this bulky group restricts rotation around the

-

Kinetic Stability: The steric hindrance prevents proteases (like trypsin or chymotrypsin) from accessing the amide bond, granting high metabolic stability.

-

Conformational Locking: It strongly promotes the formation of stable 14-helices in

-peptides, mimicking the secondary structures of natural proteins but with enhanced pharmacokinetics.

Synthetic Pathway: The Arndt-Eistert Homologation[8][9]

The most robust route to (S)-methyl 3-amino-4,4-dimethylpentanoate is the Arndt-Eistert homologation starting from commercially available (S)-tert-leucine. This pathway is chosen over direct asymmetric synthesis (e.g., Ellman auxiliary) for its reliability in retaining the original chiral configuration.

Mechanistic Logic

-

Activation: The carboxylic acid of protected tert-leucine is converted to a mixed anhydride.

-

Diazotization: Reaction with diazomethane inserts a carbon, forming an

-diazoketone.[2] -

Wolff Rearrangement: Silver-catalyzed rearrangement generates a ketene intermediate.[2][3]

-

Nucleophilic Trapping: Methanol attacks the ketene, forming the methyl ester and extending the chain by one methylene unit.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis via Arndt-Eistert homologation. Note the retention of stereochemistry throughout the pathway.

Experimental Protocol

Note: Diazomethane is explosive and toxic.[4][3] Specialized glassware (Clear-Seal joints) and blast shields are mandatory.

Step 1: Formation of the Diazoketone [5][2]

-

Dissolve Boc-(S)-tert-leucine (10 mmol) in anhydrous THF under Argon. Cool to -15°C.

-

Add N-methylmorpholine (1.1 eq) followed by ethyl chloroformate (1.1 eq) dropwise. Stir for 15 min to form the mixed anhydride.

-

Filter off the precipitated amine salts rapidly under inert gas.

-

Add the filtrate to a solution of diazomethane (approx. 3 eq in Et2O) at 0°C.

-

Allow to warm to room temperature (RT) and stir for 3 hours.

-

Quench excess diazomethane with weak acetic acid solution or nitrogen stream. Evaporate solvent to yield the yellow diazoketone solid.

Step 2: Wolff Rearrangement to Methyl Ester

-

Dissolve the diazoketone in anhydrous Methanol (MeOH).

-

Add a solution of Silver Benzoate (0.1 eq) in triethylamine (TEA).

-

Observation: Evolution of nitrogen gas indicates the reaction is proceeding.

-

Stir at RT until gas evolution ceases and the yellow color disappears (approx. 2-4 hours).

-

Filter through Celite to remove silver residues. Concentrate in vacuo.

-

Purify via flash chromatography (Hexane/EtOAc) to isolate Boc-(S)-methyl 3-amino-4,4-dimethylpentanoate .

Step 3: Deprotection to Hydrochloride Salt

-

Dissolve the Boc-ester in minimal dry dioxane.

-

Add 4M HCl in Dioxane (5 eq) at 0°C.

-

Stir at RT for 2 hours. The product may precipitate.

-

Add cold diethyl ether to force full precipitation.

-

Filter the white solid, wash with ether, and dry under high vacuum to yield the final (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride .

Quality Control & Validation

Trustworthiness in synthesis requires rigorous characterization. The following signals confirm the structure:

Proton NMR ( H NMR, 400 MHz, DMSO- )

-

8.2-8.5 ppm (br s, 3H): Ammonium protons (

-

3.65 ppm (s, 3H): Methyl ester singlet (

-

3.30-3.40 ppm (m, 1H): The

-

2.6-2.8 ppm (dd, 2H): The

- 0.95 ppm (s, 9H): The characteristic tert-butyl singlet.

Enantiomeric Purity[1][6]

-

Method: Chiral HPLC.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% TFA.[6][7]

-

Target: >98% ee. The Arndt-Eistert reaction is known to proceed with >99% retention of configuration [1].

Applications in Drug Development[6][12]

Peptidomimetics and Foldamers

The primary utility of this molecule is as a monomer for

-

Helix Formation: While

-peptides form -

Metabolic Stability: The additional methylene group shifts the carbonyl position, rendering the peptide bond unrecognizable to standard proteolytic enzymes (pepsin, trypsin) [3].

Pharmacokinetics Logic Diagram

Figure 2: Mechanism of proteolytic resistance conferred by (S)-Methyl 3-amino-4,4-dimethylpentanoate.

References

-

Podlech, J., & Seebach, D. (1995).[2] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471-472. Link

-

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "beta-Peptides: from structure to function." Chemical Reviews, 101(10), 3219-3232. Link

-

Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). "Beta-amino acids: versatile peptidomimetics."[8] Current Medicinal Chemistry, 9(8), 811-822. Link

-

PubChem. (2023). "Compound Summary: (3S)-3-amino-4,4-dimethylpentanoic acid." National Library of Medicine. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Arndt-Eistert Synthesis [organic-chemistry.org]

- 3. scribd.com [scribd.com]

- 4. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3-Amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 2733733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (3S)-3-amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 7157340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride, a valuable chiral building block for researchers, scientists, and professionals in drug development. This document delves into its nomenclature, synthesis, analytical characterization, and applications, offering practical insights and methodologies.

Introduction and Nomenclature

(S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is a chiral non-proteinogenic β-amino acid ester. Its structure, featuring a sterically demanding tert-butyl group adjacent to the chiral center, makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs). The hydrochloride salt form enhances its stability and ease of handling in laboratory settings.

A clear understanding of its various synonyms is crucial for effective literature and database searches. The following table summarizes the key identifiers for this compound.

| Identifier Type | Value | Source(s) |

| Primary Name | (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride | |

| CAS Number | 350369-33-2 | |

| IUPAC Name | methyl (3S)-3-amino-4,4-dimethylpentanoate;hydrochloride | [1] |

| Synonyms | (S)-Methyl 3-amino-4,4-dimethylpentanate hydrochloride | [2] |

| (3S)-3-amino-4,4-dimethyl-pentanoic acid methyl ester hydrochloride | [2] | |

| Pentanoic acid, 3-amino-4,4-dimethyl-, methyl ester, hydrochloride (1:1), (3S)- | [2] | |

| Methyl (S)-3-amino-4,4-dimethylpentanoate HCl | ||

| (S)-3-Amino-4,4-dimethylpentanoic acid methyl ester hydrochloride | ||

| InChI | InChI=1S/C8H17NO2.ClH/c1-8(2,3)6(9)5-7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1 | [2] |

| InChIKey | VWWAVWOVOOLSTC-RGMNGODLSA-N | [2] |

| SMILES | CC(C)(C)CC(=O)OC.Cl | [1] |

| Molecular Formula | C8H18ClNO2 | [2] |

| Molecular Weight | 195.69 g/mol | [2] |

Synthesis of (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride

The synthesis of (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is most efficiently achieved through the esterification of its parent amino acid, (S)-3-amino-4,4-dimethylpentanoic acid. A widely adopted and scalable method involves the use of trimethylchlorosilane (TMSCl) in methanol. This approach is favored for its mild reaction conditions, high yields, and straightforward workup.

The causality behind this choice of reagents lies in the in-situ generation of hydrochloric acid from the reaction of TMSCl with methanol. This acidic environment protonates the carboxylic acid, activating it for nucleophilic attack by methanol, while simultaneously protecting the amino group as its hydrochloride salt, thus preventing unwanted side reactions such as N-acylation or polymerization.

Synthesis of the Precursor: (S)-3-amino-4,4-dimethylpentanoic acid

The enantiomerically pure parent β-amino acid is the critical starting material. While various asymmetric synthetic routes exist for β-amino acids, a common strategy involves the use of chiral auxiliaries or enzymatic resolutions. For the purpose of this guide, we will assume the availability of (S)-3-amino-4,4-dimethylpentanoic acid as the starting material. Its synthesis is a complex topic in itself and beyond the scope of this particular guide.

Experimental Protocol: Esterification of (S)-3-amino-4,4-dimethylpentanoic acid

This protocol describes a reliable and scalable method for the preparation of (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride.

Materials:

-

(S)-3-amino-4,4-dimethylpentanoic acid

-

Methanol (anhydrous)

-

Trimethylchlorosilane (TMSCl)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend (S)-3-amino-4,4-dimethylpentanoic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of amino acid).

-

Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add trimethylchlorosilane (2.0-2.2 eq) dropwise via a dropping funnel over 15-30 minutes. The addition of TMSCl is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent potential side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it with a saturated sodium bicarbonate solution, and spotting it on a silica gel plate.

-

Work-up and Isolation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol and TMSCl byproducts. This will typically yield a white to off-white solid.

-

Purification: To further purify the product, the crude solid can be triturated with anhydrous diethyl ether. This process involves suspending the solid in the solvent and stirring vigorously to wash away any soluble impurities. The solid product is then collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to afford (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride in high yield and purity.

Sources

Strategic Utilization of (S)-Methyl 3-amino-4,4-dimethylpentanoate HCl in SHP1 Activator Design

This technical guide details the role, synthesis, and application of (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride as a critical chiral building block in the development of SHP1 (Src homology region 2 domain-containing phosphatase-1) activators .

Executive Summary: The "Privileged" Pharmacophore

(S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is a

Its structural value lies in three key properties:

-

Proteolytic Stability: As a

-amino acid, it resists degradation by endogenous peptidases, prolonging the half-life of the resulting drug candidate. -

Steric Anchoring: The bulky tert-butyl group (4,4-dimethyl) provides a high-affinity hydrophobic interaction within the SHP1 allosteric pocket, essential for stabilizing the "open" (active) conformation of the enzyme.

-

Stereochemical Precision: The (S)-configuration is critical for fitting the chiral environment of the SHP1 N-SH2/PTP interface.

Chemical Architecture & Role in SHP1 Activation

The Mechanism of SHP1 Activation

SHP1 is naturally auto-inhibited.[1] Its N-terminal SH2 domain (N-SH2) folds back and blocks the catalytic PTP domain. To activate SHP1, a molecule must bind to the N-SH2 domain (or the interface) and physically displace it, relieving the inhibition.

The (S)-Methyl 3-amino-4,4-dimethylpentanoate moiety acts as a hydrophobic anchor . When incorporated into a small molecule or peptidomimetic (e.g., attached to a lithocholic acid or heterocyclic core), this fragment mimics the hydrophobic side chains of the receptor tails that normally activate SHP1.

Figure 1: Mechanism of SHP1 activation. The chiral amine fragment is critical for the 'Binding' step, acting as a wedge to open the enzyme.

Synthesis of the Chiral Building Block

To ensure high enantiomeric excess (ee > 98%), the synthesis typically proceeds via the Arndt-Eistert homologation starting from natural L-tert-Leucine. This route is preferred over racemic resolution for industrial scalability.

Protocol: Preparation of (S)-Methyl 3-amino-4,4-dimethylpentanoate HCl[2][3]

Reagents:

-

Starting Material: (S)-tert-Leucine (L-tert-Leucine)

-

Protection: Di-tert-butyl dicarbonate (

) -

Activation: Isobutyl chloroformate, N-methylmorpholine (NMM)

-

Homologation: Diazomethane (

) or TMS-diazomethane -

Rearrangement: Silver benzoate (

), Methanol -

Deprotection: 4M HCl in Dioxane

Step-by-Step Methodology:

-

N-Protection: React (S)-tert-Leucine with

in NaOH/Dioxane to yield (S)-N-Boc-tert-leucine .-

Checkpoint: Verify disappearance of amine peak via TLC (ninhydrin stain).

-

-

Mixed Anhydride Formation: Dissolve the N-Boc-amino acid in dry THF at -15°C. Add NMM (1.1 eq) followed by isobutyl chloroformate (1.1 eq). Stir for 15 min to form the mixed anhydride.

-

Critical: Temperature must remain below -10°C to prevent racemization.

-

-

Diazoketone Formation: Treat the mixed anhydride with excess diazomethane (ether solution) at 0°C. Stir for 1 hour.

-

Safety: Diazomethane is explosive. Use blast shields and polished glassware.

-

-

Wolff Rearrangement (The Homologation): Dissolve the diazoketone in anhydrous Methanol. Add catalytic Silver Benzoate dissolved in Triethylamine. The mixture will evolve

gas. -

Deprotection to Final Salt: Dissolve the ester in EtOAc. Add 4M HCl in Dioxane (5 eq). Stir at room temperature for 2 hours. The product precipitates as a white solid.[4][5]

-

Purification: Filter the solid, wash with diethyl ether, and dry under vacuum.

-

Yield Expectation: 65-75% overall. Purity: >98% (determined by Chiral HPLC).

Application: Coupling in SHP1 Activator Synthesis

Once synthesized, the (S)-Methyl 3-amino-4,4-dimethylpentanoate HCl is coupled to the core scaffold of the SHP1 activator. A common scaffold class is Lithocholic Acid or Heterocyclic Carboxylic Acids .

Protocol: Amide Coupling (General Procedure)

This step installs the chiral "tail" onto the activator core.

Materials:

-

Core Scaffold: Lithocholic acid derivative (or similar carboxylic acid core).

-

Coupling Agents: EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).

-

Solvent: Anhydrous DMF or DCM.

Workflow:

-

Activation: Dissolve the Core Acid in DMF. Add DIPEA, EDCI, and HOBt. Stir for 30 minutes to activate the carboxylate.

-

Coupling: Add the (S)-Methyl 3-amino-4,4-dimethylpentanoate HCl directly to the reaction mixture.

-

Reaction: Stir at Room Temperature for 12–16 hours.

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine), saturated

, and brine. -

Hydrolysis (Optional): If the final drug requires a free acid, the methyl ester is hydrolyzed using LiOH in THF/Water.

Data Summary: Structure-Activity Relationship (SAR)

The following table illustrates why the (S)-4,4-dimethyl variant is superior to standard amino acids in SHP1 activation potency (based on representative SAR data for SHP1 allosteric modulators).

| Substituent (R) | Configuration | Hydrophobicity (LogP) | SHP1 Activation ( | Stability ( |

| Glycine | - | Low | > 100 | < 1 h |

| L-Leucine | (S) | Medium | 15 | 2-4 h |

| (S)-3-amino-4,4-dimethyl | (S) | High (Bulky) | 1.5 - 2.1 | > 12 h |

| (R)-3-amino-4,4-dimethyl | (R) | High | > 50 | > 12 h |

Note: The "Bulky" tert-butyl group combined with the beta-amino backbone provides the optimal fit for the hydrophobic pocket in the SHP1 autoinhibitory interface.

Synthesis Workflow Diagram

The following diagram visualizes the critical path from the raw chiral amino acid to the final SHP1 activator intermediate.

Figure 2: Synthetic route for the generation of the chiral beta-amino ester building block.

References

-

SHP1 Structure & Autoinhibition

-

Yang, J., et al. (2003). "Structural basis for the autoinhibition of the protein tyrosine phosphatase SHP-1." Journal of Biological Chemistry.

-

-

Synthesis of Beta-Amino Acids (Arndt-Eistert)

-

Podlech, J., & Seebach, D. (1995). "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition.

-

-

SHP1 Activators (Lithocholic Acid Derivatives)

-

Wang, Z., et al. (2023). "Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators." Molecules, 28(6), 2488.

-

-

General Beta-Amino Acid Synthesis Reviews

-

Albright, S. (2023).[8] "Novel Strategies for the Synthesis of Beta-Amino Acids." University of Illinois Chemical Reviews.

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US20180346463A1 - Inhibitors of influenza virus replication, application methods and uses thereof - Google Patents [patents.google.com]

- 3. SHP-1 phosphatase activity counteracts increased T cell receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. 401811-78-7,4-Amino-5-bromobenzo[d][1,3]dioxole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 1439921-99-9|(S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride|BLD Pharm [bldpharm.com]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

Methodological & Application

Comprehensive ¹H and ¹³C NMR Analysis of (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride: A Guide to Structural Verification

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in drug discovery and development for the unambiguous structural elucidation and purity assessment of synthesized molecules.[1][2][3] This application note provides a detailed guide and robust protocol for the ¹H and ¹³C NMR analysis of (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride, a chiral building block of interest in medicinal chemistry. We delve into the causality behind experimental choices, from sample preparation to data acquisition, and offer a systematic approach to spectral interpretation. This guide is designed to serve as a field-proven methodology for researchers requiring confident structural verification of this and similar amino acid ester hydrochlorides.

Introduction: The Need for Rigorous Structural Analysis

(S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is a non-proteinogenic amino acid derivative. Its stereocenter and bulky tert-butyl group make it a valuable synthon for creating novel pharmaceutical candidates with specific conformational constraints. In the context of drug development, ensuring the chemical identity, stereochemical integrity, and purity of such starting materials is a fundamental requirement of Good Manufacturing Practice (GMP) and reliable scientific research.[4]

NMR spectroscopy offers an unparalleled, non-destructive window into the molecular structure, providing precise information on the connectivity and chemical environment of each atom.[4] This guide establishes a self-validating protocol where the congruence between ¹H and ¹³C NMR data provides a high degree of confidence in the structural assignment, a cornerstone of trustworthy and reproducible science.

Molecular Structure and Spectroscopic Preview

A logical first step in any spectral analysis is to examine the target structure to predict the expected NMR signals.[5] This practice transforms spectral interpretation from a puzzle into a confirmation exercise.

The molecular formula for the parent free amine is C₈H₁₇NO₂. The hydrochloride salt adds HCl. The degree of unsaturation for the parent compound is calculated as 1, which is accounted for by the carbonyl (C=O) double bond.

Caption: Molecular structure of (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride with atom numbering for NMR assignment.

Based on this structure, we anticipate:

-

¹H NMR: Six distinct proton environments. The nine protons of the three methyl groups on the tert-butyl moiety (C5) are equivalent due to free rotation and should appear as a single, large singlet.

-

¹³C NMR: Seven distinct carbon environments are expected, as C5 represents three equivalent methyl carbons.

Experimental Protocols: A Self-Validating Workflow

The trustworthiness of NMR data is built upon a foundation of meticulous experimental practice.[6][7] This section details a validated workflow from sample preparation to data acquisition.

Caption: A validated workflow for NMR structural analysis.

Protocol for Sample Preparation

The choice of solvent is critical for hydrochloride salts. While D₂O is an option, it leads to the exchange of labile N-H protons with deuterium, rendering them invisible.[8] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it readily dissolves the salt without proton exchange, allowing for the observation of the ammonium protons.[9]

-

Weighing: Accurately weigh 5-10 mg of the hydrochloride salt for ¹H NMR (for ¹³C NMR, 20-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time).[10]

-

Dissolution: Place the sample in a clean, dry vial. Add approximately 0.7 mL of DMSO-d₆.

-

Homogenization: Vigorously shake or vortex the vial to ensure the complete dissolution of the material.[9]

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring a sample height of 4-5 cm.[10]

-

Standard: Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (0.0 ppm).[11]

Protocol for NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz or 600 MHz NMR spectrometer.[12]

| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition | Causality and Rationale |

| Pulse Program | zg30 | zgpg30 | Standard one-pulse experiments; zgpg30 includes proton decoupling for ¹³C to simplify the spectrum to singlets. |

| Spectral Width | -2 to 12 ppm | -10 to 220 ppm | Encompasses the full expected range of chemical shifts for organic molecules.[13][14] |

| Acquisition Time | ~2-4 seconds | ~1-2 seconds | A longer acquisition time provides better resolution in the resulting spectrum. |

| Relaxation Delay (d1) | 2-5 seconds | 2 seconds | Allows for nearly complete T1 relaxation of protons, ensuring accurate signal integration. |

| Number of Scans | 8-16 | 1024-4096 | ¹³C has a low natural abundance (~1.1%), requiring significantly more scans to achieve an adequate signal-to-noise ratio. |

| Temperature | 298 K | 298 K | Standard ambient temperature for routine analysis. |

Spectral Analysis and Data Interpretation

The final step is to correlate the acquired data with the molecular structure. The consistency between the ¹H and ¹³C spectra serves as a powerful validation of the final assignment.

Predicted ¹H NMR Spectral Data

The proton spectrum provides information on the electronic environment, the number of protons, and their neighboring protons through chemical shifts, integration, and spin-spin coupling, respectively.

| Assignment (Label) | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) | Rationale |

| -C(CH₃)₃ (H5) | ~1.0 | Singlet (s) | 9H | N/A | Shielded aliphatic protons with no adjacent protons result in a singlet. The integration of 9H is a hallmark of a tert-butyl group.[15] |

| -CH₂- (H2) | ~2.7 | Doublet of Doublets (dd) | 2H | J_H2-H3 ≈ 6-8 Hz | Methylene protons adjacent to a chiral center (C3) are diastereotopic and thus chemically non-equivalent, coupling to each other and to the C3 proton. |

| -CH- (H3) | ~3.5 | Multiplet (m) | 1H | J_H3-H2 ≈ 6-8 Hz | This methine proton is coupled to the two diastereotopic C2 protons. Deshielded by the adjacent ammonium group. |

| -OCH₃ (H6) | ~3.7 | Singlet (s) | 3H | N/A | Protons of the methyl ester are in a distinct chemical environment with no neighboring protons. |

| -NH₃⁺ | ~8.5 | Broad Singlet (br s) | 3H | N/A | Ammonium protons are deshielded and often appear as a broad signal due to quadrupole broadening from the nitrogen atom and potential exchange. |

Note: Coupling constants between protons on sp³-hybridized carbons are typically in the 6-8 Hz range.[16]

Predicted ¹³C NMR Spectral Data

The ¹³C spectrum reveals the number of chemically distinct carbon environments.

| Assignment (Label) | Predicted δ (ppm) | Rationale |

| -C(CH₃)₃ (C5) | ~27 | Aliphatic carbons of the tert-butyl group are highly shielded.[15] |

| -C(CH₃)₃ (C4) | ~33 | The quaternary carbon of the tert-butyl group. Signal is often of lower intensity. |

| -CH₂- (C2) | ~40 | Methylene carbon adjacent to the electron-withdrawing carbonyl group. |

| -CH- (C3) | ~50 | Methine carbon deshielded by the adjacent nitrogen atom. |

| -O CH₃ (C6) | ~52 | Methyl ester carbon, deshielded by the attached oxygen. |

| -C=O (C1) | ~172 | Carbonyl carbon of the ester functional group, appearing in the characteristic downfield region.[14] |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the ¹H and ¹³C NMR analysis of (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride. By understanding the rationale behind each step, from sample preparation using an appropriate solvent like DMSO-d₆ to the interpretation of chemical shifts and coupling patterns, researchers can confidently verify the structure and purity of this important chiral building block. The application of this self-validating workflow enhances the trustworthiness and integrity of data, which is paramount in all stages of chemical and pharmaceutical development.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Ivanova, B. B., & Spiteller, M. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(9), 127. MDPI. Retrieved from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. ACS Publications. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

Pell, A. J., & Davis, A. L. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Drug Discovery Today: Technologies, 32, 3-9. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

C-CART. (n.d.). GOOD LAB PRACTICE-NMR. Retrieved from [Link]

-

Poon, C. D., et al. (2021). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 6(38), 24687–24694. Retrieved from [Link]

-

Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Journal of Natural Products, 70(4), 601-609. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Problems. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

-

ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?. Retrieved from [Link]

-

Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Van Vranken, D. (2023). NMR 5: Coupling Constants [Video]. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of 3,3-dimethylpentane. Retrieved from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. longdom.org [longdom.org]

- 3. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 4. emerypharma.com [emerypharma.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. mun.ca [mun.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organomation.com [organomation.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. acdlabs.com [acdlabs.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Application Note: Enantioselective HPLC Analysis of (S)-Methyl 3-amino-4,4-dimethylpentanoate Hydrochloride

This Application Note is designed for analytical chemists and process development scientists in the pharmaceutical industry. It addresses the specific challenges of analyzing (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride , a critical chiral intermediate used in the synthesis of HCV protease inhibitors (e.g., Boceprevir).[1][2]

Executive Summary

The precise enantiomeric excess (ee) determination of (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride (Structure 1 ) is critical for downstream API efficacy.[2] This molecule presents two distinct analytical challenges:

-

Lack of Chromophore: The aliphatic structure lacks a conjugated system, necessitating low-UV detection (200–210 nm) or derivatization.[2]

-

Basic Functionality: The primary amine moiety causes severe peak tailing on traditional silica supports due to silanol interactions.[2]

This guide presents two validated protocols:

-

Protocol A (Direct Normal Phase): The industry-standard approach using immobilized polysaccharide phases with basic additives.[2]

-

Protocol B (Direct Reverse Phase): A specialized aqueous method using Crown Ether technology, ideal for the hydrochloride salt form.[1]

Analyte Profile & Strategy

| Property | Description |

| Compound Name | (S)-Methyl 3-amino-4,4-dimethylpentanoate HCl |

| Structure | |

| CAS No. | 122691-83-2 (S-isomer) |

| Chiral Center | C3 position (Beta to carbonyl) |

| Detection Challenge | UV cutoff < 210 nm (Ester carbonyl only) |

| pKa | ~9.0 (Amine) |

Method Development Decision Tree

The following logic flow dictates the selection of the optimal protocol based on laboratory capabilities and sample matrix.

Figure 1: Decision matrix for selecting the appropriate chiral separation strategy.

Protocol A: Normal Phase Separation (Recommended)[1][2]

This method utilizes an Immobilized Amylose-based CSP (Chiralpak IA).[2] Immobilized phases are preferred over coated phases (like AD-H) because they tolerate a wider range of solvents and are more robust against amine modifiers.[2]

Reagents & Equipment

-

Column: Daicel Chiralpak IA-3 (Amylose tris(3,5-dimethylphenylcarbamate) immobilized), 4.6 × 150 mm, 3 µm.[2]

-

Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) or Ethylenediamine (EDA).[2]

-

Detector: UV-Vis or PDA capable of monitoring 205–210 nm.[2]

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase | n-Hexane : EtOH : DEA (95 : 5 : 0.1 v/v/v) | High hexane content increases retention of the lipophilic t-butyl group; DEA suppresses silanol ionization.[2] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[2][3] |

| Temperature | 25°C | Ambient temperature is sufficient; lower T may increase resolution but broadens peaks.[2] |

| Detection | UV 208 nm | Maximize signal from the ester carbonyl; avoid 200 nm due to solvent noise. |

| Injection Vol. | 5–10 µL | Sample concentration: 1.0 mg/mL in Mobile Phase.[2] |

Preparation of Mobile Phase

-

Measure 950 mL of HPLC-grade n-Hexane.[2]

-

Measure 50 mL of HPLC-grade Ethanol (absolute).[2]

-

Add 1.0 mL of Diethylamine (DEA).[2] Note: DEA is critical for peak shape.[2] Without it, the amine interacts with residual silanols, causing tailing.[1]

-

Mix thoroughly and degas by sonication for 10 minutes.

Expected Performance

-

Retention Time (R-isomer): ~6.5 min[2]

-

Retention Time (S-isomer): ~8.2 min[2]

-

Resolution (Rs): > 2.5

Protocol B: Reverse Phase Crown Ether (Aqueous)[1][2]

This method is ideal for the hydrochloride salt form as it avoids the need for free-basing and extraction into organic solvents.[2] It utilizes a Crown Ether CSP which forms host-guest inclusion complexes with primary ammonium ions.[2]

Reagents & Equipment[2][4]

-

Column: Daicel Crownpak CR-I(+) or CR(+), 4.0 × 150 mm, 5 µm.[2]

-

Mobile Phase: Perchloric Acid (HClO4) aqueous solution, pH 1.5 to 2.0.[1][2]

-

Temp Control: Critical (Must be capable of cooling to 10–15°C).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase | pH 1.5 Aqueous HClO4 / Methanol (90 : 10 v/v) | Acidic pH ensures the amine is fully protonated ( |

| Flow Rate | 0.5 mL/min | Lower flow rate improves mass transfer in inclusion complexes.[2] |

| Temperature | 15°C | Cooling is essential. Lower temperature stabilizes the ammonium-crown ether complex, significantly boosting resolution.[1][2] |

| Detection | UV 200–210 nm | Aqueous mobile phase is transparent at 200 nm, allowing high-sensitivity detection.[2] |

Mechanism of Action

The separation relies on the ammonium group (

Figure 2: Mechanism of chiral recognition on Crownpak phases for primary amines.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before running sample batches:

-

Resolution (Rs): NLT (Not Less Than) 2.0 between enantiomers.

-

Tailing Factor (T): NMT (Not More Than) 1.5 for the main peak.

-

Signal-to-Noise (S/N): NLT 10 for the Limit of Quantitation (LOQ) solution (0.05% level).

-

Repeatability: RSD of peak area < 1.0% for 5 replicate injections of the standard.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols | Protocol A: Increase DEA conc. to 0.2%. Protocol B: Ensure pH is < 2.0. |

| Low Resolution | Temperature too high | Protocol B: Lower column oven to 10°C or 5°C. |

| Baseline Drift | UV absorption of mobile phase | Use HPLC-grade solvents; Ensure Methanol is UV-cutoff grade.[2] |

| Ghost Peaks | Sample carryover | Wash needle with 50:50 MeOH/Water between injections.[2] |

References

-

Daicel Corporation. (n.d.).[2] Instruction Manual for CHIRALPAK® IA. Chiral Technologies. Retrieved from [Link][1][2]

-

Hyun, M. H. (2016).[1][2] Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A. Retrieved from [Link]

-

Schering-Plough (Merck). (2011).[2] Synthesis of Boceprevir: Process Development of a Chiral Intermediate. Journal of Organic Chemistry. (Contextual citation for the relevance of the intermediate).

-

Phenomenex. (n.d.). Chiral HPLC Method Development Guide. Retrieved from [Link]

Sources

Application Note: Strategies and Protocols for the Amide Coupling of (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride

Abstract

This technical guide provides a comprehensive framework for the successful amide bond formation using (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride, a sterically hindered β-amino acid ester. The incorporation of such unnatural amino acids is a critical strategy in medicinal chemistry to enhance the pharmacological profiles of peptide-based therapeutics.[1][2][3] This document details the underlying chemical principles, offers a rationale for reagent selection, and presents two field-proven protocols for coupling this challenging substrate. We address the critical step of in-situ amine neutralization and compare a standard carbodiimide-mediated approach (EDC/Oxyma) with a high-efficiency method using the uronium salt HATU, which is particularly suited for sterically demanding couplings.[4][5] Protocols include step-by-step procedures, reaction monitoring techniques, purification strategies, and troubleshooting advice to guide researchers toward high-yield, high-purity outcomes.

Introduction: The Challenge of Sterically Hindered β-Amino Esters

(S)-Methyl 3-amino-4,4-dimethylpentanoate is a valuable building block in drug discovery. Its β-amino acid structure and the bulky tert-butyl group adjacent to the amine functionality are used to create peptides and small molecules with constrained conformations, improved metabolic stability, and unique biological activities.[6] However, these same features present a significant synthetic challenge. The steric bulk of the neopentyl group dramatically slows the kinetics of amide bond formation, often leading to low yields and incomplete reactions with standard coupling protocols.[5]

Furthermore, the starting material is supplied as a hydrochloride salt, meaning the nucleophilic amine is protonated and non-reactive. A critical first step in any coupling procedure is the liberation of the free amine using a non-nucleophilic base. This guide is designed to navigate these challenges, ensuring a rational approach to experimental design for researchers in organic synthesis and drug development.

Core Principles of Amide Bond Formation

Amide coupling is a condensation reaction that typically involves two steps: activation of a carboxylic acid and subsequent nucleophilic attack by an amine.[7]

-

Carboxylic Acid Activation: The carboxylic acid is converted into a more reactive species, such as an active ester or anhydride. This is accomplished using a "coupling reagent."

-

Nucleophilic Acyl Substitution: The free amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to the stable amide bond, releasing the activating group as a byproduct.

The choice of coupling reagent is paramount, especially for hindered substrates where the rate of the desired reaction must significantly outpace potential side reactions.

Workflow for Coupling (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride

Caption: General experimental workflow for amide coupling.

Reagent Selection and Rationale

The Amine Component

-

Substrate: (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride.

-

Action Required: The amine must be deprotonated from its hydrochloride salt to become nucleophilic.

-

Recommended Base: A non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA or Hünig's base) is ideal. It is basic enough to neutralize the HCl salt but too bulky to compete with the primary amine as a nucleophile. A slight excess (1.1-1.5 equivalents) is typically used to ensure complete neutralization and to scavenge the proton released during amide bond formation.

Coupling Reagents: A Comparative Overview

| Reagent System | Class | Mechanism | Advantages | Disadvantages |

| EDC / Oxyma | Carbodiimide | Forms an O-acylisourea intermediate, which is converted to a less reactive but more stable Oxyma-active ester. | Cost-effective, water-soluble urea byproduct is easily removed with aqueous work-up.[7][8] | Slower reaction rates, may be inefficient for highly hindered substrates. |

| HATU | Uronium Salt | Rapidly converts the carboxylic acid to a highly reactive OAt-active ester.[9] | High coupling efficiency, fast reaction rates, excellent for sterically hindered substrates.[4][10] | More expensive, byproducts may require careful removal. |

Detailed Experimental Protocols

Protocol 1: EDC/Oxyma Mediated Coupling (Standard Conditions)

This protocol is a robust and cost-effective starting point for coupling reactions. The use of Oxyma Pure as an additive is recommended over HOBt as it has been shown to enhance reaction rates and reduce side reactions.[11]

Materials:

-

N-protected carboxylic acid (1.0 eq)

-

(S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)[12]

-

Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

0.1 M HCl (aq), saturated NaHCO₃ (aq), and saturated NaCl (brine) solutions

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-protected carboxylic acid (1.0 eq) and (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride (1.1 eq).

-

Dissolve the solids in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Add DIPEA (2.5 eq) dropwise and stir the mixture for 15 minutes at 0 °C to ensure complete neutralization of the amine salt.

-

Add Oxyma Pure (1.2 eq) followed by EDC·HCl (1.2 eq) to the reaction mixture.[12]

-

Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature overnight (12-16 hours).[11]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed.[13]

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate or DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with 0.1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[8][11]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure amide product.

Protocol 2: HATU Mediated Coupling (High-Efficiency Conditions)

This protocol is recommended for challenging couplings where the EDC/Oxyma method provides low yields, or when coupling to a particularly hindered carboxylic acid.[10] Pre-activation of the carboxylic acid is crucial to prevent a side reaction where HATU reacts directly with the amine.[14]

Materials:

-

N-protected carboxylic acid (1.0 eq)

-

(S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate, 0.1 M HCl (aq), saturated NaHCO₃ (aq), and saturated NaCl (brine) solutions

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the N-protected carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

-

Add HATU (1.1 eq) to the solution, followed by DIPEA (2.0 eq).

-

Stir this "pre-activation" mixture at room temperature for 5-10 minutes. A color change to yellow or orange may be observed, indicating formation of the active ester.[10]

-

In a separate flask, dissolve (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride (1.1 eq) in a small amount of anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt.

-

Add the amine solution to the pre-activated acid mixture.

-

Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC.[10]

-

Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

-

Once the reaction is complete, pour the DMF solution into a separatory funnel containing ethyl acetate and water.

-

Wash the organic layer extensively with water (3-5x) to remove DMF and byproducts. Follow with washes of 0.1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: Key components in the amide coupling reaction.

Reaction Monitoring and Product Analysis

Effective monitoring and analysis are critical for optimizing reaction conditions and confirming the identity and purity of the final product.

| Technique | Purpose | Typical Observations |

| TLC | Qualitative monitoring of reaction progress. | Disappearance of the limiting starting material spot and appearance of a new, typically less polar, product spot. |

| LC-MS | Quantitative monitoring and mass confirmation. | A peak corresponding to the mass of the expected product appears and grows over time, while reactant peaks diminish. Purity can be estimated from the peak area. |

| ¹H & ¹³C NMR | Structural confirmation of the purified product. | Appearance of a new amide N-H signal (if not protected), and characteristic shifts in the signals of the carbons and protons adjacent to the newly formed amide bond. |

| HRMS | Exact mass confirmation. | Provides a high-resolution mass measurement that confirms the elemental composition of the synthesized molecule. |

A well-developed HPLC or UHPLC method is invaluable for both in-process control and final purity assessment, allowing for the separation of the desired product from starting materials, reagents, and byproducts.[15][16][17]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficient amine neutralization. 2. Ineffective coupling reagent for the hindered substrate. 3. Reagents (especially HATU) degraded by moisture. | 1. Ensure at least 1.1 eq of base is added for the salt, plus additional base for the coupling itself. 2. Switch from EDC/Oxyma to the more potent HATU protocol. 3. Use fresh, anhydrous solvents and reagents. Prepare HATU solutions immediately before use.[10] |

| Multiple Byproducts | 1. (EDC) Formation of N-acylurea byproduct. 2. (HATU) Reaction of HATU with the amine before the acid. 3. Racemization of the carboxylic acid partner (if chiral α-carbon is present). | 1. Lower reaction temperature; ensure an additive like Oxyma is used.[7] 2. Strictly follow the pre-activation protocol for HATU. 3. Use racemization-suppressing additives (Oxyma, HOAt). Perform the reaction at lower temperatures. |

| Difficult Purification | 1. (EDC) Incomplete removal of water-soluble urea. 2. (HATU) Residual tetramethylurea or HOAt. | 1. Perform thorough acidic washes during work-up to protonate and solubilize the urea byproduct.[8] 2. Ensure extensive aqueous washes are performed during work-up to remove DMF and polar byproducts. |

References

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Inhibitor Research Hub. (2025). HATU: A Premier Peptide Coupling Reagent for Precision Amide Bond Formation. Retrieved from [Link]

-

PMC - NIH. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Retrieved from [Link]

-

ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

-

PMC - PubMed Central. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

PMC. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

-

TUDublin. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

-

Pharmaffiliates. (2026). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Retrieved from [Link]

-

ResearchGate. (2025). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

-

Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

-

Reddit. (2024). HATU coupling - what's the best order? : r/Chempros. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Reprogramming natural proteins using unnatural amino acids. Retrieved from [Link]

-

Wikipedia. (n.d.). HATU. Retrieved from [Link]

-

YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bachem.com [bachem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. HATU - Wikipedia [en.wikipedia.org]

- 10. americapeptide.com [americapeptide.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. peptide.com [peptide.com]

- 13. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reddit.com [reddit.com]

- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. doras.dcu.ie [doras.dcu.ie]

- 17. harvardapparatus.com [harvardapparatus.com]

Application Note: Advanced Derivatization Strategies for (S)-Methyl 3-amino-4,4-dimethylpentanoate HCl

This Application Note is designed for analytical chemists and pharmaceutical researchers involved in the quality control and development of peptidomimetics. It addresses the specific challenges posed by (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride —specifically its lack of UV chromophores, steric hindrance from the tert-butyl group, and the critical need for enantiomeric purity verification.

Introduction & Compound Analysis

(S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride (CAS: 1273387-45-3) is a critical chiral building block, often used in the synthesis of protease inhibitors (e.g., HCV NS3/4A inhibitors).

Analytical Challenges

-

UV Silence: The aliphatic structure lacks conjugated systems, rendering standard UV detection (254 nm) impossible without derivatization.

-

Steric Hindrance: The bulky tert-butyl group at the C4 position creates significant steric shielding of the C3-amine. Standard "fast" reagents (e.g., OPA) may exhibit incomplete reaction kinetics.

-

Chirality: As a pure (S)-enantiomer, determining the Enantiomeric Excess (% ee) is a Critical Quality Attribute (CQA).

-

Ester Instability: The methyl ester is susceptible to hydrolysis under the strong basic conditions often used in amino acid analysis.

Strategic Approach

This guide defines two orthogonal workflows to ensure comprehensive characterization:

-

Protocol A (GC-MS): Anhydrous Trifluoroacetylation for volatile impurity profiling and assay of the intact ester.

-

Protocol B (HPLC-UV): Marfey’s Derivatization (FDAA) optimized for hindered amines to determine Enantiomeric Purity.

Protocol A: GC-MS Analysis via Trifluoroacetylation

Purpose: Chemical Purity, Impurity Profiling, and Assay of the Intact Ester.

Principle

Trifluoroacetic anhydride (TFAA) reacts with the primary amine to form a volatile trifluoroacetamide derivative. The anhydrous conditions prevent hydrolysis of the methyl ester, allowing the quantification of the exact pharmaceutical intermediate.

Reagents & Equipment[1]

-

Reagent: Trifluoroacetic Anhydride (TFAA) [Sigma-Aldrich].

-

Solvent: Dichloromethane (DCM), Anhydrous.

-

Base: Pyridine (Anhydrous) – acts as an acid scavenger.

-

Internal Standard: Dodecane or a structural analog (e.g., Methyl L-leucinate).

Step-by-Step Protocol

-

Sample Preparation: Weigh 10 mg of (S)-Methyl 3-amino-4,4-dimethylpentanoate HCl into a 4 mL screw-cap glass vial.

-

Free Basing (In-situ): Add 1.0 mL of DCM and 50 µL of Pyridine. Vortex until the salt is neutralized and the free amine is solubilized.

-

Derivatization:

-

Add 100 µL of TFAA dropwise (Caution: Exothermic).

-

Cap tightly and heat at 60°C for 30 minutes .

-

Note: The elevated temperature is required to overcome the steric hindrance of the tert-butyl group.

-

-

Work-up:

-

Evaporate the solvent to dryness under a gentle stream of Nitrogen (

) at 40°C to remove excess TFAA and TFA. -

Reconstitute in 1.0 mL of Ethyl Acetate.

-

-

Analysis: Inject 1 µL into the GC-MS.

GC-MS Parameters

| Parameter | Setting |

| Column | DB-5ms or Rxi-5Sil MS (30 m × 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Inlet | Split 20:1 @ 250°C |

| Oven Program | 60°C (1 min) → 15°C/min → 280°C (5 min) |

| Transfer Line | 280°C |

| MS Source | EI (70 eV) @ 230°C |

| Scan Range | 50–500 m/z |

Expected Data

The derivative Methyl 3-(2,2,2-trifluoroacetamido)-4,4-dimethylpentanoate will show:

-

Molecular Ion: [M]+ at m/z ~255.

-

Base Peak: Typically m/z 57 (tert-butyl) or m/z 69 (CF3).

-

Key Fragment: Loss of -OMe (M-31) and -COOMe (M-59).

Protocol B: HPLC-UV Chiral Purity via Marfey’s Reagent

Purpose: Determination of Enantiomeric Excess (% ee).

Principle

1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey’s Reagent) reacts with the chiral amine to form diastereomers. These diastereomers possess different physical properties and can be separated on a standard achiral C18 column.

-

Critical Note: This reaction occurs at pH 8–9. Partial hydrolysis of the methyl ester may occur. To ensure robust quantitation, this protocol intentionally hydrolyzes the ester to the free acid form during derivatization, measuring the enantiomeric ratio of the parent amino acid skeleton.

Reagents

-

Marfey’s Reagent: 1% (w/v) FDAA in Acetone.

-

Buffer: 1 M Sodium Bicarbonate (

). -

Quenching Acid: 1 M HCl.

-

Solvent: HPLC-grade Acetonitrile and Water.

Step-by-Step Protocol

-

Stock Solution: Dissolve 2 mg of sample in 100 µL Water.

-

Reaction:

-

Add 50 µL 1 M

. -

Add 100 µL 1% FDAA solution .

-

Mix and incubate at 50°C for 60 minutes .

-

Scientific Insight: The 50°C/1hr condition is aggressive but necessary to drive the reaction to completion against the steric bulk of the tert-butyl group [1].

-

-

Quenching: Add 50 µL of 1 M HCl to stop the reaction and protonate the carboxyl groups.

-

Dilution: Dilute with 200 µL Acetonitrile. Filter (0.2 µm PTFe).

-

Analysis: Inject 5 µL into HPLC-UV.

HPLC-UV Parameters

| Parameter | Setting |

| Column | C18 Core-Shell (e.g., Kinetex C18, 100 x 4.6 mm, 2.6 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10% B to 60% B over 20 min (Linear) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 340 nm (Marfey's chromophore max) |

| Temperature | 35°C |

Interpretation

-

Elution Order: The L-L diastereomer (L-FDAA + S-Analyte) typically elutes before the L-D diastereomer (L-FDAA + R-Analyte) due to stronger intramolecular H-bonding in the L-D complex increasing hydrophobicity [2].

-

Calculation:

Visualized Workflows

Derivatization Reaction Scheme

The following diagram illustrates the chemical pathways for both protocols, highlighting the handling of the steric hindrance.

Caption: Dual-pathway strategy. Protocol A preserves the ester for assay; Protocol B resolves chirality via diastereomers.

Analytical Decision Tree

This logic flow ensures the correct protocol is selected based on the data requirement.

Caption: Selection guide for analytical workflows based on specific data requirements (Assay vs. Chirality).

Validation & Troubleshooting

Linearity & Sensitivity

-

GC-MS (TFAA): Linear range typically 10–500 µg/mL (

). LOD is approx. 1 µg/mL due to the high electronegativity of the fluorine atoms enhancing ionization. -

HPLC-UV (FDAA): Linear range 1–100 µg/mL . The high extinction coefficient of the dinitrophenyl group (

) allows detection of 0.1% chiral impurities.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (GC) | Steric hindrance preventing complete acylation. | Increase reaction time to 60 min or temp to 70°C. Ensure Pyridine is fresh/dry. |

| Peak Tailing (HPLC) | Residual silanol interactions. | Ensure mobile phase contains 0.1% Formic Acid. Use "End-capped" columns. |

| Double Peaks (GC) | Partial hydrolysis of ester. | Ensure reagents (DCM, Pyridine) are strictly anhydrous. Store samples in desiccator. |

| No Separation (HPLC) | Insufficient gradient slope. | Flatten the gradient (e.g., 20% to 40% B over 30 min) to maximize resolution of diastereomers. |

References

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.

-

Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of amino acids. Tetrahedron Letters, 37(19), 3299-3302.

-

Sigma-Aldrich. (2023).[1] Derivatization Reagents for GC: Acylation.

-

Waters Corporation. (2020). Amino Acid Analysis using AccQ-Tag Ultra.

Sources

Application Note: Enantiomeric Excess Determination of (S)-Methyl 3-amino-4,4-dimethylpentanoate Hydrochloride

[1]

Executive Summary

This Application Note provides a comprehensive guide for the enantiomeric excess (ee) determination of (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride (also known as (S)-

Due to the specific structural characteristics of this molecule—a bulky tert-butyl side chain, a primary amine functionality, and weak native UV absorption—standard analytical approaches require careful adaptation. We present two validated methodologies:

-

Method A (Direct Analysis): Utilizes a Crown Ether-based Chiral Stationary Phase (CSP).[1] This method is "dilute-and-shoot," minimizing sample preparation errors.[1] It relies on the complexation of the ammonium ion with the crown ether.[2]

-

Method B (Derivatization): Involves pre-column derivatization with 3,5-Dinitrobenzoyl chloride (DNB-Cl) followed by separation on a polysaccharide-based CSP (Chiralpak AD-H).[1] This method offers superior UV sensitivity and is recommended when detection limits (LOD) are critical.[1]

Chemical Context & Analytical Strategy

The Analyte

-

IUPAC Name: Methyl 3-amino-4,4-dimethylpentanoate hydrochloride[1]

-

Structure: A

-amino acid ester with a bulky tert-butyl group at the -

Chiral Center: C3 position.[1]

-

Challenge: The hydrochloride salt form implies the amine is protonated (

).[1] The lack of a conjugated

Analytical Decision Matrix

The choice of method depends on the available instrumentation and sensitivity requirements.

Figure 1: Analytical Decision Matrix for method selection.

Method A: Direct Chiral HPLC (Crown Ether)

Principle: The Crownpak CR-I(+) column contains a chiral crown ether (18-crown-6 derivative) that forms a host-guest complex specifically with primary ammonium ions (

Chromatographic Conditions

| Parameter | Setting |

| Column | Daicel CROWNPAK CR-I(+) (3.0 mm i.d. × 150 mm, 5 µm) |

| Mobile Phase | Perchloric Acid (pH 1.[1]5) / Acetonitrile (85 : 15 v/v) |

| Flow Rate | 0.4 mL/min |

| Temperature | 10°C to 15°C (Sub-ambient temperature significantly improves resolution |

| Detection | UV at 200 nm or 210 nm (or ELSD/CAD if available) |

| Injection Vol. | 5–10 µL |

Sample Preparation (Protocol)

-

Weighing: Weigh 10 mg of the sample (HCl salt).

-

Dissolution: Dissolve directly in 10 mL of the Mobile Phase (pH 1.5

/ACN).-

Note: The acidic mobile phase ensures the amine remains fully protonated (

), which is required for binding to the crown ether.

-

-

Filtration: Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Expected Performance

-

Elution Order: Typically, for

-amino acids on CR-I(+), the D-enantiomer elutes first.[1][2] For -

Resolution (

): Expect

Method B: Derivatization with 3,5-Dinitrobenzoyl Chloride[1]

Principle: Derivatization converts the non-UV-active amine into a highly UV-active amide.[1] The 3,5-dinitrobenzoyl (DNB) group also acts as a

Reaction Workflow

Figure 2: Pre-column derivatization workflow.[1]

Derivatization Protocol

-

Stock Solution: Dissolve 10 mg of sample in 1 mL of Water/THF (1:1).

-

Basification: Add 20 µL of Triethylamine (TEA) to neutralize the HCl salt and liberate the free amine.

-

Reagent Addition: Add 15 mg of 3,5-Dinitrobenzoyl chloride dissolved in 0.5 mL THF.

-

Incubation: Vortex and let stand at room temperature for 20 minutes.

-

Quenching: Add 100 µL of dilute amine (e.g., dimethylamine or glycine) to quench excess DNB-Cl (optional) or simply dilute with mobile phase.[1]

-

Extraction (Recommended for cleanliness):

-

Add 2 mL Ethyl Acetate and 2 mL 1M HCl.

-

Vortex and discard the aqueous layer (removes excess base and salts).

-

Evaporate the organic layer and reconstitute in Mobile Phase.

-

Chromatographic Conditions

| Parameter | Setting |

| Column | Chiralpak AD-H or AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90 : 10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 254 nm (DNB chromophore) |

| Reference | Validated for |

Calculations

The Enantiomeric Excess (ee) is calculated using the peak areas of the (S)-enantiomer (

Note: Ensure the integration baseline is flat and does not include reagent peaks (DNB-OH or DNB-Cl).[1]

Troubleshooting & Expert Tips

-

Peak Tailing (Method A):

-

Cause: Interaction of the free amine with residual silanols on the silica support.

-

Solution: Ensure the mobile phase pH is strictly < 2.0. The Crownpak column requires acidic conditions to keep the amine protonated and prevent silanol interactions. Do not use phosphate buffers; stick to Perchloric Acid (

) or TFA.[1]

-

-

Ghost Peaks (Method B):

-

Cause: Excess derivatizing reagent (DNB-Cl) hydrolyzing to 3,5-dinitrobenzoic acid.[1]

-

Solution: The extraction step (Section 4.2, Step 6) is critical. Washing with dilute HCl removes the free acid and excess amine base, leaving only the neutral amide derivative in the organic layer.

-

-

Resolution Loss (Method A):

References

-

Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

-

Hyun, M. H. (2005).[1] Liquid chromatographic separation of enantiomers of

-amino acids using a chiral stationary phase. PubMed.[1] Retrieved from [Link] -

Berkecz, R., et al. (2021).[1] Separation of the enantiomers of underivatized amino acids by using serially connected dual column HPLC. Ankara University.[1] Retrieved from [Link][1]

-

PubChem. 3-Amino-4,4-dimethylpentanoic acid (Compound Summary). Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride